molecular formula C9H10BrNO2 B038276 3-Amino-3-(2-bromophenyl)propanoic acid CAS No. 117391-48-7

3-Amino-3-(2-bromophenyl)propanoic acid

Cat. No.: B038276
CAS No.: 117391-48-7
M. Wt: 244.08 g/mol
InChI Key: OETRFEPZCAGEMK-UHFFFAOYSA-N
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Description

3-Amino-3-(2-bromophenyl)propanoic acid is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-bromophenyl)propanoic acid typically involves the bromination of phenylalanine derivatives. One common method is the reaction of 2-bromobenzaldehyde with malonic acid in the presence of a base to form the corresponding malonic ester. This intermediate is then subjected to decarboxylation and amination to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-bromophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Reagents such as carbodiimides are often employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the amino and carboxyl groups.

    Coupling Reactions: Products include peptides and other coupled molecules.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-bromophenyl)propanoic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. In biological systems, it may act as a precursor to bioactive compounds that modulate specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2-bromophenyl)propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromine substitution at the ortho position and the presence of both amino and carboxyl groups make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

3-amino-3-(2-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETRFEPZCAGEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345316
Record name 3-amino-3-(2-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117391-48-7
Record name 3-amino-3-(2-bromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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